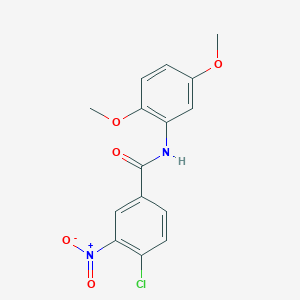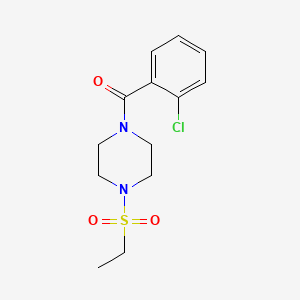
4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves a series of chemical reactions including nitration, chlorination, and amide formation. For example, Thakral et al. (2020) synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, employing physicochemical and spectral methods for confirmation (Thakral et al., 2020).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives, including 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling. Dian He et al. (2014) investigated the crystal structure of a similar compound using X-ray diffraction and spectroscopic methods, providing insights into the structural features (He, Yang, Hou, Teng, & Wang, 2014).
Chemical Reactions and Properties
Chemical reactions of nitrobenzamides can include reduction, cyclization, and interaction with various reagents, often leading to the formation of novel compounds. For instance, Palmer et al. (1995) discussed the reductive chemistry of a novel nitrobenzamide derivative, revealing its potential for forming cytotoxic products (Palmer, van Zijl, Denny, & Wilson, 1995).
科学的研究の応用
Crystal Engineering
Research on crystal engineering has explored the interactions in molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, relevant to the study of compounds like 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide. Saha, Nangia, and Jaskólski (2005) found that molecular tapes in crystals could involve interactions such as amide dimer tape and iodo⋯nitro interaction, which are crucial for understanding crystal design and structure (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Cytotoxicity Studies
Palmer et al. (1995) conducted studies on bioreductive drugs, investigating the selective toxicity of these compounds for hypoxic cells. They found that specific structural modifications in nitrobenzamide derivatives, such as electron addition to nitro groups, significantly influenced their cytotoxic properties (Palmer et al., 1995). This research is essential for understanding how structural variations in nitrobenzamide derivatives, including this compound, can impact their biological activity.
Anticonvulsant Properties
Research into the anticonvulsant properties of nitrobenzamides has shown potential therapeutic applications. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated them for their anticonvulsant properties, finding that certain derivatives showed significant efficacy in models of electroshock-induced seizures (Bailleux et al., 1995). This suggests that compounds like this compound could have potential applications in the treatment of seizure disorders.
Electrophysiological Effects
The electrophysiological effects of compounds related to this compound have been studied in cardiac preparations. Bril et al. (1995) investigated the effects of a novel antiarrhythmic agent on action potential duration and potassium and calcium channel activity, contributing to our understanding of how similar compounds might interact with cardiac electrophysiology (Bril et al., 1995).
Molecular Docking and Simulation Studies
Thakral et al. (2020) conducted molecular docking and simulation studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for antidiabetic properties. This research demonstrates the potential of using molecular modeling to understand the biological interactions of nitrobenzamide derivatives, which can be applied to this compound (Thakral et al., 2020).
Safety and Hazards
特性
IUPAC Name |
4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCBPCOUKFVDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)
![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)
![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
